molecular formula C23H24N2O4S B11635532 N~2~-[(4-methoxyphenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide

Cat. No.: B11635532
M. Wt: 424.5 g/mol
InChI Key: QICFBDITIJNKAP-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with 4-methoxybenzenesulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H24N2O4S/c1-17-4-8-19(9-5-17)24-23(26)16-25(20-10-6-18(2)7-11-20)30(27,28)22-14-12-21(29-3)13-15-22/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

QICFBDITIJNKAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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